Cas no 77894-69-0 (1-Methyl-1H-indazol-4-amine)

1-Methyl-1H-indazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-indazol-4-amine
- 1H-Indazol-4-amine, 1-methyl-
- 1-Methyl-1H-indazol-4-ylamine
- 1-methylindazol-4-amine
- 4-Amino-1-methyl-1H-indazole
- 1-Methyl-1H-indazole-4-amine;1-Methyl-1H-indazol-4-amine
- PB22298
- 1-methyl-1 H-indazol-4-amine
- 4-amino-1-methylindazole, AldrichCPR
- 77894-69-0
- 4-AMINO-1-METHYLINDAZOLE
- 1187763-17-2
- PS-4169
- SY065470
- SCHEMBL619809
- CS-W019852
- EN300-139822
- 1-Methyl-1H-indazole-4-amine
- AKOS005258453
- FVIZXLDFWPPPDX-UHFFFAOYSA-N
- AM20050471
- MFCD09870041
- A19610
- BCP23449
- FT-0646548
- DTXSID60228521
- 1-METHYL-4-AMINO-1H-INDAZOLE
- J-504871
- DB-191168
-
- MDL: MFCD09870041
- Inchi: InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3
- InChI Key: FVIZXLDFWPPPDX-UHFFFAOYSA-N
- SMILES: CN1N=CC2=C(N)C=CC=C12
Computed Properties
- Exact Mass: 147.08000
- Monoisotopic Mass: 147.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.8A^2
Experimental Properties
- Density: 1.27
- Boiling Point: 321.6°C at 760 mmHg
- Flash Point: 148.3°C
- Refractive Index: 1.667
- PSA: 43.84000
- LogP: 1.73670
1-Methyl-1H-indazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-Methyl-1H-indazol-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1H-indazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A123168-100mg |
1-Methyl-1H-indazol-4-amine |
77894-69-0 | 98% | 100mg |
$20.0 | 2024-04-15 | |
Enamine | EN300-139822-0.5g |
1-methyl-1H-indazol-4-amine |
77894-69-0 | 95% | 0.5g |
$75.0 | 2023-02-15 | |
Enamine | EN300-139822-1.0g |
1-methyl-1H-indazol-4-amine |
77894-69-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
eNovation Chemicals LLC | D655857-5G |
1-methyl-1H-indazol-4-amine |
77894-69-0 | 97% | 5g |
$165 | 2024-05-23 | |
eNovation Chemicals LLC | D957239-10g |
1-Methyl-1H-indazol-4-amine |
77894-69-0 | 98% | 10g |
$465 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02669-25G |
1-methyl-1H-indazol-4-amine |
77894-69-0 | 97% | 25g |
¥ 6,402.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M55030-250mg |
1-Methyl-1H-indazol-4-amine |
77894-69-0 | 250mg |
¥236.0 | 2021-09-08 | ||
Apollo Scientific | OR2151-1g |
4-Amino-1-methyl-1H-indazole |
77894-69-0 | 1g |
£72.00 | 2024-05-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M55030-10g |
1-Methyl-1H-indazol-4-amine |
77894-69-0 | 10g |
¥3556.0 | 2021-09-08 | ||
Fluorochem | 079551-1g |
1-Methyl-1H-indazol-4-amine |
77894-69-0 | 95% | 1g |
£85.00 | 2022-03-01 |
1-Methyl-1H-indazol-4-amine Related Literature
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 1-Methyl-1H-indazol-4-amine
Introduction to 1-Methyl-1H-indazol-4-amine (CAS No. 77894-69-0) and Its Emerging Applications in Chemical Biology and Medicine
The compound 1-Methyl-1H-indazol-4-amine, identified by the CAS number 77894-69-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its structural versatility and potential therapeutic applications. The indazole core, a fused bicyclic system consisting of an azole ring and a benzene ring, serves as a privileged scaffold in medicinal chemistry, enabling diverse functionalization and interactions with biological targets.
Recent advancements in the field of drug discovery have highlighted the importance of indazole derivatives in developing novel treatments for various diseases. The presence of the methyl group at the 1-position and the amine functionality at the 4-position introduces unique reactivity and binding properties, making 1-Methyl-1H-indazol-4-amine a valuable intermediate in synthetic chemistry. Its ability to modulate enzyme activity and receptor binding has been explored in preclinical studies, particularly in the context of oncology and neurodegenerative disorders.
In oncology research, indazole derivatives have demonstrated promising antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Studies have shown that 1-Methyl-1H-indazol-4-amine can interfere with tyrosine kinase activity, which is crucial for cancer cell survival and metastasis. The compound’s ability to cross the blood-brain barrier has also opened new avenues for treating central nervous system (CNS) tumors, where traditional therapies often face limitations due to poor penetration.
Furthermore, emerging evidence suggests that 1-Methyl-1H-indazol-4-amine exhibits neuroprotective effects, making it a candidate for developing treatments against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The molecule’s capacity to scavenge reactive oxygen species (ROS) and reduce oxidative stress has been implicated in its potential to mitigate neuronal damage. Preclinical trials have demonstrated its ability to enhance synaptic plasticity and protect against excitotoxicity, key pathological features of these conditions.
The pharmacokinetic profile of 1-Methyl-1H-indazol-4-amine has been extensively studied to optimize its delivery and efficacy. Modifications to its structure have aimed at improving solubility, bioavailability, and metabolic stability. Advances in computational chemistry have enabled the design of more potent analogs by predicting binding affinities and pharmacokinetic properties before experimental synthesis. This interdisciplinary approach has accelerated the discovery pipeline for novel indazole-based therapeutics.
Another exciting application of 1-Methyl-1H-indazol-4-amine lies in its role as a precursor for more complex bioactive molecules. Its reactivity allows for further functionalization through various chemical transformations, including alkylation, acylation, and coupling reactions. These modifications have led to the development of libraries of derivatives with tailored biological activities, facilitating high-throughput screening for drug candidates.
The synthesis of 1-Methyl-1H-indazol-4-amine itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes have improved yield and purity while reducing environmental impact. Catalytic processes and green chemistry principles have been integrated into its production, aligning with global efforts to sustainable pharmaceutical manufacturing. These innovations ensure that high-quality starting materials are available for further medicinal chemistry investigations.
Future directions in research on 1-Methyl-1H-indazol-4-amine include exploring its interactions with protein targets at a molecular level using techniques such as X-ray crystallography and cryo-electron microscopy. Understanding its binding mechanism will provide insights into designing next-generation inhibitors with enhanced specificity and reduced side effects. Additionally, combination therapies involving indazole derivatives with other drugs are being investigated to overcome resistance mechanisms observed in chronic diseases.
The versatility of 1-Methyl-1H-indazol-4-amine as a building block underscores its importance in modern drug discovery. Its contributions span multiple therapeutic areas, from cancer treatment to neuroprotection, highlighting its potential as a lead compound or intermediate in developing life-saving medications. As research continues to uncover new biological functions and synthetic possibilities, this compound will remain at the forefront of medicinal chemistry innovation.
77894-69-0 (1-Methyl-1H-indazol-4-amine) Related Products
- 74728-65-7(1-Methyl-1H-indazol-6-amine)
- 50593-30-1(2-Methyl-2H-indazol-6-amine)
- 50593-24-3(1-Methyl-1H-indazol-5-amine)
- 60518-59-4(2-Methyl-2H-indazol-5-amine)
- 1219902-26-7(3-(2-methylpiperidin-1-yl)-6-[4-(2,3,4-trimethoxybenzenesulfonyl)piperazin-1-yl]pyridazine)
- 338977-22-3(2-1-Cyano-2-(2,4-dichlorophenyl)vinyl-5,7-dimethylpyrazolo1,5-apyrimidine-3-carbonitrile)
- 2361117-22-6(Boc-NH-PEG1-Ph-O-CH2COOH)
- 1519749-98-4(3-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1227002-46-1(4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228298-89-1(methyl 4-1-(2-aminopropan-2-yl)cyclopropyl-1-methyl-1H-pyrrole-2-carboxylate)
